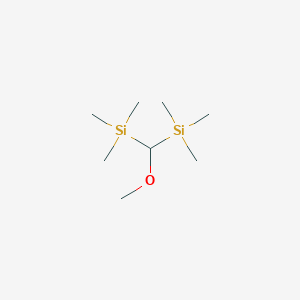
(Methoxymethylene)bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methoxymethylene)bis(trimethylsilane) is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a methoxymethylene moiety. This compound is known for its utility in organic synthesis, particularly in the formation of silicon-carbon bonds. It is a colorless liquid with a relatively low boiling point and is often used as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Methoxymethylene)bis(trimethylsilane) typically involves the reaction of trimethylsilyl chloride with methoxymethylene compounds under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{CH}_3\text{OCH}_2\text{Cl} + 2 \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{(CH}_3\text{OCH}_2\text{)}\text{(Si(CH}_3\text{)}_3\text{)}_2 + 2 \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of (Methoxymethylene)bis(trimethylsilane) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (Methoxymethylene)bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The methoxymethylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Methoxymethylene)bis(trimethylsilane) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organosilicon compounds and as a protecting group for alcohols and amines.
Biology: The compound is utilized in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable silicon-carbon bonds.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
Properties
| 120703-53-9 | |
Molecular Formula |
C8H22OSi2 |
Molecular Weight |
190.43 g/mol |
IUPAC Name |
[methoxy(trimethylsilyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C8H22OSi2/c1-9-8(10(2,3)4)11(5,6)7/h8H,1-7H3 |
InChI Key |
CKWFQZBOBNRGAB-UHFFFAOYSA-N |
Canonical SMILES |
COC([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14300443.png)
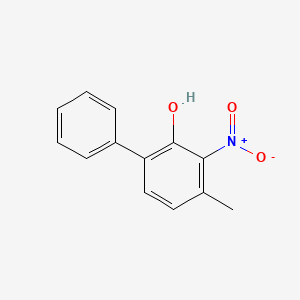

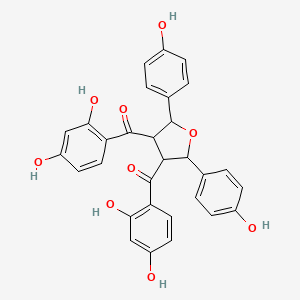
![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)
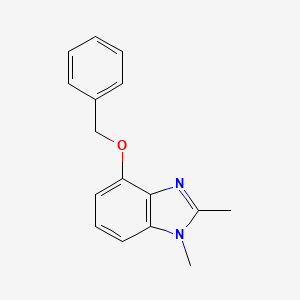
![4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide](/img/structure/B14300493.png)
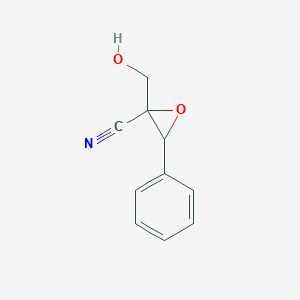
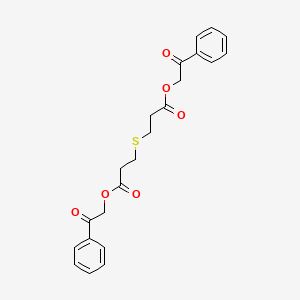
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
